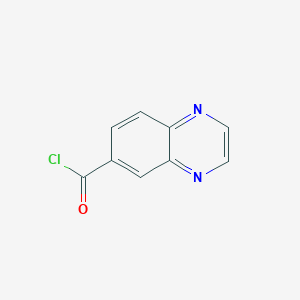
6-Chlor-chinolizin-4-carbonsäurechlorid
Übersicht
Beschreibung
Quinoxaline-6-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound has garnered significant attention due to its extensive applications in medicinal chemistry, particularly in the development of bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-carbonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Quinoxaline-6-carbonyl chloride, like other quinoxaline derivatives, is known to interact with a variety of biological targets. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoxaline derivatives have been reported to inhibit the re-absorption of sodium ions in the renal tubules of the kidney .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
Quinoxaline-6-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . The interaction with enzymes such as esterases can result in the hydrolysis of the carbonyl chloride group, forming quinoxaline-6-carboxylic acid . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
Quinoxaline-6-carbonyl chloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and transcription . Additionally, it has antimicrobial properties, disrupting the cell membrane integrity of bacteria and fungi . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
The molecular mechanism of quinoxaline-6-carbonyl chloride involves its interaction with biomolecules at the molecular level. It can bind to DNA, forming covalent adducts that inhibit DNA replication and transcription . This compound also interacts with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit topoisomerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-6-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that quinoxaline-6-carbonyl chloride is relatively stable under ambient conditions but can degrade over time, leading to the formation of quinoxaline-6-carboxylic acid . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of quinoxaline-6-carbonyl chloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Quinoxaline-6-carbonyl chloride is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of quinoxaline-6-carboxylic acid . This metabolic conversion is essential for the compound’s biological activity and therapeutic effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of quinoxaline-6-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, the compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
Quinoxaline-6-carbonyl chloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and inhibits replication and transcription . This subcellular localization is essential for understanding the compound’s mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbonyl chloride typically involves the reaction of quinoxaline with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the quinoxaline is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .
Industrial Production Methods: In an industrial setting, the production of quinoxaline-6-carbonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoxaline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized quinoxaline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. .
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions
Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring system.
Phthalazine: A nitrogen-containing heterocycle with a benzene ring fused to a pyridazine ring
Uniqueness: Quinoxaline-6-carbonyl chloride is unique due to its versatile reactivity and wide range of applications in medicinal chemistry and material science. Its ability to form various derivatives through simple chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
quinoxaline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQROVYZDJSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379990 | |
| Record name | quinoxaline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258503-93-4 | |
| Record name | quinoxaline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)
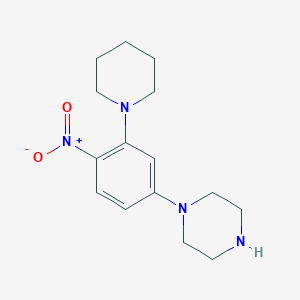
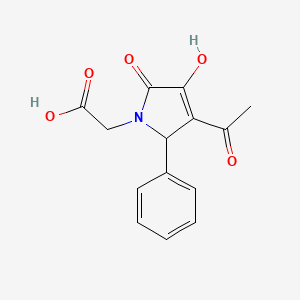
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
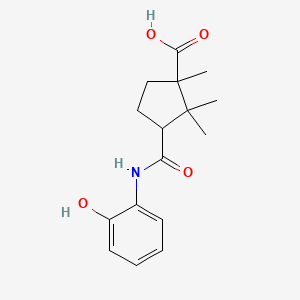
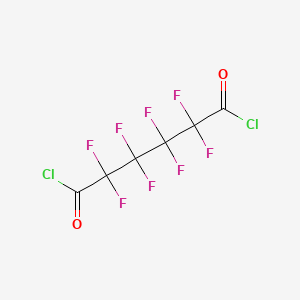
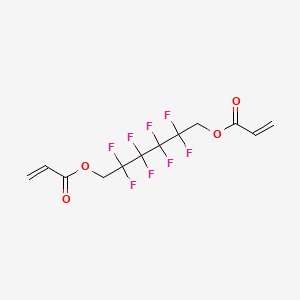
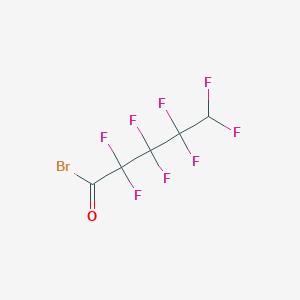
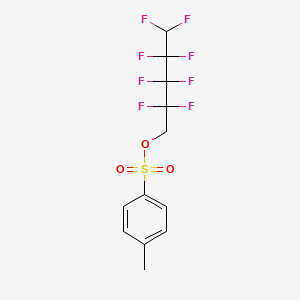
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
